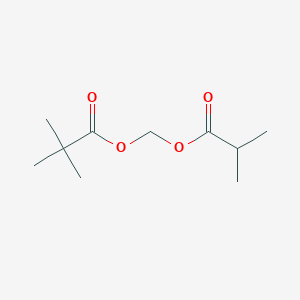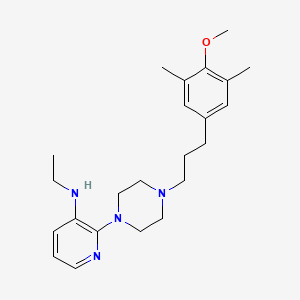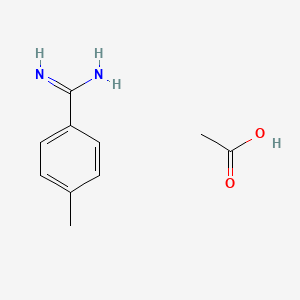![molecular formula C16H9NO6S B14280088 Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- CAS No. 132067-77-7](/img/structure/B14280088.png)
Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- is an organic compound that belongs to the class of benzoic acids It features a benzoic acid moiety linked to a benzopyran ring through a thioether linkage, with a nitro group and an oxo group attached to the benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- typically involves the following steps:
Thioether Formation: The thioether linkage is formed by reacting a thiol compound with a halogenated benzoic acid derivative under basic conditions.
Oxidation: The oxo group is introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzopyran ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage and oxo group also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzoic acid: Similar in structure but lacks the benzopyran ring and thioether linkage.
3-Nitrobenzoic acid: Another nitrobenzoic acid derivative with different substitution patterns.
2-Hydroxy-3-nitrobenzoic acid: Contains a hydroxyl group instead of the thioether linkage.
Uniqueness
Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- is unique due to its combination of a benzoic acid moiety, a benzopyran ring, a nitro group, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
132067-77-7 |
|---|---|
Formule moléculaire |
C16H9NO6S |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
2-(3-nitro-2-oxochromen-4-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C16H9NO6S/c18-15(19)10-6-2-4-8-12(10)24-14-9-5-1-3-7-11(9)23-16(20)13(14)17(21)22/h1-8H,(H,18,19) |
Clé InChI |
REXCNWVTLBIVNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])SC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)


![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)





![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)
